molecular formula C10H18N2O B13180172 N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide

N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide

Cat. No.: B13180172
M. Wt: 182.26 g/mol
InChI Key: WQJUSCGMZPFTGC-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide: is a chemical compound with the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol . This compound is characterized by the presence of a cyclopropane ring and a cyclopentane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide: can be compared with other cyclopropane-containing compounds, such as and .

    Cyclopentane derivatives: like and also share structural similarities.

Uniqueness

What sets this compound apart is its unique combination of cyclopropane and cyclopentane rings, along with the aminomethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-[3-(aminomethyl)cyclopentyl]cyclopropanecarboxamide

InChI

InChI=1S/C10H18N2O/c11-6-7-1-4-9(5-7)12-10(13)8-2-3-8/h7-9H,1-6,11H2,(H,12,13)

InChI Key

WQJUSCGMZPFTGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CCC(C2)CN

Origin of Product

United States

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